molecular formula C11H10Cl2N4O B2703949 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1219558-13-0

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2703949
CAS No.: 1219558-13-0
M. Wt: 285.13
InChI Key: DCBANPDKPFSOLW-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichloro-substituted imidazole ring linked to a pyridinylmethyl acetamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonium acetate and a suitable diamine, followed by chlorination to introduce the dichloro substituents.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable alkylating agent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or an equivalent reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the chlorine substituents or reduce other functional groups within the molecule.

    Substitution: The dichloro substituents on the imidazole ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(quinolin-3-ylmethyl)acetamide

Uniqueness

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern on the imidazole ring and the position of the pyridinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O/c12-10-11(13)17(7-16-10)6-9(18)15-5-8-2-1-3-14-4-8/h1-4,7H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBANPDKPFSOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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